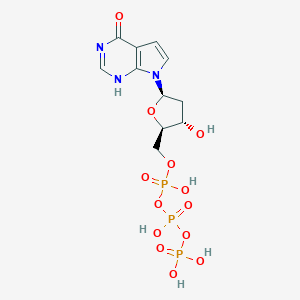
4,4'-Dithiodianilin
Übersicht
Beschreibung
4,4’-Dithiodianiline: is an organosulfur compound with the molecular formula C12H12N2S2 . It is classified as a diamine and a disulfide. This compound typically appears as an off-white to yellow crystalline powder. It is known for its applications in various fields, including polymer chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
4,4’-Dithiodianiline has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a crosslinking agent in the synthesis of self-healing polymers, enhancing their mechanical and thermal properties.
Bioconjugation: The compound’s amine groups can react with carboxylic acids or their derivatives, making it useful for conjugating biomolecules like proteins and peptides.
Diagnostic Agents: It can modify surfaces of diagnostic devices, such as biosensors, improving the sensitivity and specificity of detection.
Conductive Polymers: It acts as a dopant or charge-transfer agent, improving the electrical conductivity of polymers.
Wirkmechanismus
Target of Action
4,4’-Dithiodianiline (TDA) is an organosulfur compound with the formula (H2NC6H4)2S . It is classified as a diamine and a thioether It’s known that tda has been used as a chemical intermediate in the production of certain dyes and medicines .
Mode of Action
It’s known that tda can participate in thiol-disulfide exchange reactions . This property allows TDA to facilitate the formation of covalent bonds with other thiols or disulfides, which is particularly useful in polymerization reactions .
Biochemical Pathways
It’s known that tda has been used in the synthesis of polyimine vitrimers , suggesting that it may play a role in the polymerization pathways.
Result of Action
It’s known that tda can enhance the mechanical and thermal properties of polymers when used as a crosslinking agent in polymerization reactions .
Action Environment
The action, efficacy, and stability of TDA can be influenced by various environmental factors. For instance, TDA’s ability to participate in thiol-disulfide exchange reactions can be affected by the presence of other thiols or disulfides . Additionally, the conditions of the polymerization reaction, such as temperature and pH, can also influence the action of TDA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,4’-Dithiodianiline can be synthesized through the reaction of aniline with sulfur. The process involves boiling sulfur in excess aniline over several hours, resulting in the formation of three isomers: 1,1’; 1,4; and 4,4’. The 4,4’ isomer is the desired product .
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Dithiodianiline often involves the use of lead oxide to maximize the yield of the 4,4’ isomer. This method ensures a higher purity and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dithiodianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Oxydianiline
- 4,4’-Methylenedianiline
- Dapsone
Comparison:
- 4,4’-Oxydianiline: Unlike 4,4’-Dithiodianiline, this compound contains an oxygen atom instead of a sulfur atom, which affects its reactivity and applications.
- 4,4’-Methylenedianiline: This compound has a methylene bridge instead of a disulfide bond, leading to different chemical properties and uses.
- Dapsone: An analogue of 4,4’-Dithiodianiline, dapsone has an oxidized sulfur species and is used as a medication for treating leprosy and dermatitis herpetiformis .
4,4’-Dithiodianiline stands out due to its unique disulfide bond, which imparts distinct chemical reactivity and versatility in various applications.
Eigenschaften
IUPAC Name |
4-[(4-aminophenyl)disulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERLDGDYUMSLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SSC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061057 | |
| Record name | 4,4'-Diaminodiphenyldisulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722-27-0 | |
| Record name | 4-Aminophenyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=722-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Diaminodiphenyldisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Diaminodiphenyldisulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dithiodianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DITHIODIANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11D9715VB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin](/img/structure/B145725.png)

![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)



![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)




